Conformational Restriction: Quantitative Sugar Pucker Parameters for 2,2'-Anhydrouridine vs. Flexible Nucleosides
2,2'-Anhydrouridine adopts a distinct, constrained sugar conformation due to its 2,2'-ether bridge, which contrasts sharply with the dynamic equilibrium states observed in natural uridine and other flexible pyrimidine nucleosides. X-ray crystallography reveals a nearly perfect C4′-endo conformation (pseudorotational phase angle P = 212° to 233°) [1]. In aqueous solution, however, the compound adopts a C1′-exo conformation (P = 130° to 138°), a transition that is well-characterized and distinct from the solution behavior of unconstrained nucleosides [2].
| Evidence Dimension | Sugar ring conformation (pseudorotational phase angle P, degrees) |
|---|---|
| Target Compound Data | Crystal: C4′-endo (P = 212° to 233°); Solution: C1′-exo (P = 130° to 138°) |
| Comparator Or Baseline | Natural uridine and flexible pyrimidine nucleosides: dynamic equilibrium between C2′-endo (South-type) and C3′-endo (North-type) conformations |
| Quantified Difference | Complete locking into a single, well-defined conformer with fixed glycosidic anti-orientation, as opposed to the dynamic interconversion observed in flexible nucleosides |
| Conditions | Crystal: X-ray diffraction of single crystals. Solution: Proton magnetic resonance (PMR) spectroscopy in DMSO and D2O |
Why This Matters
Procurement of 2,2'-anhydrouridine ensures a conformationally preorganized nucleoside that provides predictable binding thermodynamics in enzyme inhibition studies and eliminates the conformational entropy penalty associated with flexible nucleosides—a critical consideration when selecting building blocks for structure-based drug design or biophysical assays.
- [1] Suck, D., & Saenger, W. (1973). The crystal and molecular structure of O2,2'-cyclouridine. Influence of O(2)–C(2') cyclization on the sugar conformation of pyrimidine nucleosides. Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry, 29(6), 1323-1330. View Source
- [2] Guschlbauer, W., Son, T. D., Blandin, M., & Catlin, J. C. (1974). Nucleoside conformations. XVII. A PMR study of 2′-anhydronucleosides and comparison with X-ray data. Nucleic Acids Research, 1(7), 855-864. View Source
